Urdamycin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

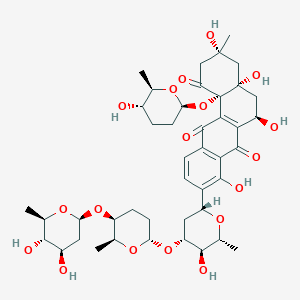

The compound “(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione” is a complex organic molecule. It features multiple hydroxyl groups and oxane rings, indicating its potential biological activity and relevance in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Common synthetic routes may include:

Glycosylation reactions: to form oxane rings.

Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

Protecting group strategies: to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

Optimization of reaction conditions: to maximize yield and purity.

Use of catalysts: to enhance reaction rates and selectivity.

Purification techniques: such as chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Halogenated compounds, ethers.

Aplicaciones Científicas De Investigación

Anticancer Applications

Urdamycin F exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it demonstrates significant antiproliferative activity, making it a candidate for further development as an anticancer agent. For instance:

- Cytotoxicity Studies : this compound has been evaluated against multiple cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cells. The compound showed GI50 values ranging from 0.019 to 0.104 µM, indicating potent cytotoxicity compared to traditional chemotherapeutics like Adriamycin .

- Mechanism of Action : The mechanism by which this compound induces cytotoxic effects is still under investigation; however, it is hypothesized to involve the disruption of cellular processes critical for cancer cell survival and proliferation .

Antimicrobial Activity

This compound also displays significant antimicrobial properties, particularly against Gram-positive bacteria.

- Antibacterial Testing : Studies have demonstrated that this compound possesses selective antibacterial activity against strains such as Bacillus subtilis. The minimal inhibitory concentration (MIC) was reported at 8.0 µg/mL, showcasing its effectiveness as an antibacterial agent .

- Potential for Drug Development : The unique structure of this compound allows it to serve as a scaffold for the development of new antibiotics targeting resistant bacterial strains .

Biosynthesis and Structural Insights

Understanding the biosynthetic pathways of this compound is crucial for its application in drug development.

- Biosynthetic Pathway : The biosynthesis of this compound involves complex enzymatic processes within Streptomyces fradiae. Key enzymes such as glycosyltransferases play a pivotal role in the modification of the compound's structure, impacting its biological activities .

- Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of this compound, confirming its unique glycosidic linkages and functional groups that contribute to its bioactivity. This structural knowledge is essential for rational drug design .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mecanismo De Acción

The compound’s mechanism of action may involve:

Interaction with enzymes: Inhibition or activation of specific enzymes.

Binding to receptors: Modulation of receptor activity.

Pathway modulation: Alteration of biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- **(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione analogs.

Other tetrahydrobenzo[a]anthracene derivatives: .

Uniqueness

Structural complexity: Multiple hydroxyl groups and oxane rings.

Potential biological activity: Due to its unique structure.

Propiedades

Número CAS |

104562-12-1 |

|---|---|

Fórmula molecular |

C43H58O18 |

Peso molecular |

862.9 g/mol |

Nombre IUPAC |

(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1 |

Clave InChI |

YYDWXWUQQJUOKE-WIDMLWBLSA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |

SMILES isomérico |

C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O |

SMILES canónico |

CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |

Sinónimos |

urdamycin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.